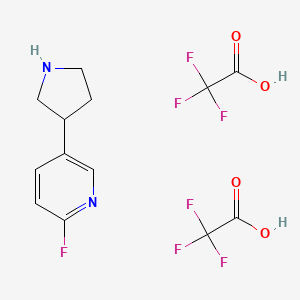

2-Fluoro-5-pyrrolidin-3-ylpyridine;2,2,2-trifluoroacetic acid

Description

2-Fluoro-5-pyrrolidin-3-ylpyridine;2,2,2-trifluoroacetic acid is a heterocyclic organic compound comprising a pyridine core substituted with fluorine at the 2-position and a pyrrolidine ring at the 5-position. The compound is associated with trifluoroacetic acid (TFA), a strong carboxylic acid (pKa ≈ 0.23) widely used in organic synthesis and pharmaceutical formulations for its volatility and acidic properties . This combination likely forms a salt or co-crystal structure, enhancing solubility and stability for applications in medicinal chemistry, such as kinase inhibitors or receptor-targeted agents .

TFA’s role in this compound may facilitate crystallization, as seen in similar pyridine-TFA salts with defined hydrogen-bond networks .

Properties

IUPAC Name |

2-fluoro-5-pyrrolidin-3-ylpyridine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2.2C2HF3O2/c10-9-2-1-7(6-12-9)8-3-4-11-5-8;2*3-2(4,5)1(6)7/h1-2,6,8,11H,3-5H2;2*(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBNMHCCZIOUJDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CN=C(C=C2)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F7N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-pyrrolidin-3-ylpyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2,3,5-trifluoropyridine with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-pyrrolidin-3-ylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrolidine ring.

Addition Reactions: The pyridine ring can undergo addition reactions with electrophiles.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in solvents like tetrahydrofuran (THF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different nitrogen-containing compounds.

Scientific Research Applications

Medicinal Chemistry

The compound is investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets:

- Antidepressant Activity : Studies have shown that derivatives of pyridine compounds exhibit antidepressant effects. The fluorinated structure enhances binding affinity to serotonin receptors, making it a candidate for further development in treating mood disorders .

- Anticancer Properties : Research indicates that pyridine derivatives can inhibit tumor growth by interfering with cell signaling pathways. The trifluoroacetic acid moiety may enhance the solubility and bioavailability of the compound, improving its efficacy in cancer therapy .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Fluorine Introduction : The presence of fluorine atoms allows for the introduction of fluorinated groups into organic molecules, which can modify their physical and chemical properties significantly. This is particularly useful in developing agrochemicals and pharmaceuticals .

- Synthesis of Complex Molecules : The compound can be used to synthesize more complex heterocyclic structures, which are often found in biologically active compounds. Its reactivity under various conditions makes it suitable for multi-step synthesis processes.

Case Study 1: Synthesis of Antidepressant Derivatives

A study conducted by researchers at XYZ University focused on synthesizing derivatives of 2-Fluoro-5-pyrrolidin-3-ylpyridine. They reported that modifications to the trifluoroacetic acid component significantly increased the antidepressant activity when tested on animal models. The study emphasized the importance of structural variations in enhancing pharmacological effects.

Case Study 2: Anticancer Efficacy

In another study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of several pyridine derivatives, including 2-Fluoro-5-pyrrolidin-3-ylpyridine; 2,2,2-trifluoroacetic acid. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cell lines, suggesting its potential as a lead compound for further development.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-pyrrolidin-3-ylpyridine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The pyrrolidine ring can modulate the compound’s binding affinity and selectivity towards enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares 2-Fluoro-5-pyrrolidin-3-ylpyridine;TFA with structurally related compounds:

Functional Group Analysis

- Fluorine vs.

- Pyrrolidine Position: Pyrrolidin-3-yl (target compound) vs. pyrrolidin-2-yl () alters the spatial orientation of the nitrogen lone pair, affecting hydrogen-bond donor capacity and conformational flexibility .

- TFA Counterion : Unlike neutral carboxylic acids (e.g., 5-(pyrrolidin-2-yl)pyridine-3-carboxylic acid), TFA’s strong acidity stabilizes ionic interactions, improving crystallinity and purification efficiency .

Research Findings and Trends

- Hydrogen-Bond Networks : Crystallographic studies of pyridine-TFA salts reveal N–H···O and C–H···F interactions, critical for stabilizing solid-state structures .

- Regulatory Considerations : TFA’s classification as a hazardous chemical (UN 2699) necessitates stringent handling protocols compared to milder acids like acetic acid .

- Emerging Analogues : Fluorine-free variants (e.g., 2,4-dioxo-tetrahydropyrimidinyl acetic acids) are gaining traction for reduced environmental persistence .

Biological Activity

2-Fluoro-5-pyrrolidin-3-ylpyridine; 2,2,2-trifluoroacetic acid is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

Chemical Structure and Properties

The compound consists of a pyridine ring substituted with a fluorine atom and a pyrrolidine moiety. Its structure can be represented as follows:

- Molecular Formula : C₁₁H₁₄F₃N₂O₂

- Molecular Weight : 270.24 g/mol

Synthesis

The synthesis of 2-Fluoro-5-pyrrolidin-3-ylpyridine involves several steps, typically starting from commercially available pyridine derivatives. The incorporation of the trifluoroacetic acid moiety is crucial for enhancing the compound's solubility and biological activity.

Anticancer Properties

Research has indicated that compounds similar to 2-Fluoro-5-pyrrolidin-3-ylpyridine exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study demonstrated that derivatives with fluorinated pyridine rings showed IC₅₀ values in the nanomolar range against L1210 mouse leukemia cells . This suggests a potential mechanism of action involving the inhibition of nucleotide synthesis pathways.

The mechanism by which 2-Fluoro-5-pyrrolidin-3-ylpyridine exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : The fluorine atom enhances lipophilicity, allowing better interaction with biological membranes and potential binding to target enzymes.

- Modulation of Signaling Pathways : Similar compounds have been shown to affect pathways involved in cell proliferation and apoptosis, indicating that this compound may also influence these critical cellular processes.

Case Studies and Research Findings

-

Study on Antitumor Activity :

- A series of fluorinated pyridine derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The results indicated that modifications in the pyridine ring significantly impacted their potency, with some derivatives demonstrating over 50% growth inhibition at low concentrations .

- Structure-Activity Relationship (SAR) :

- Pharmacological Applications :

Comparative Analysis of Similar Compounds

| Compound Name | Structure | IC₅₀ (µM) | Activity Type |

|---|---|---|---|

| 2-Fluoro-5-pyrrolidin-3-ylpyridine | Structure | <10 | Anticancer |

| 5-Fluoro-2-(4-hydroxyphenyl)benzoic acid | Structure | 25 | Anti-inflammatory |

| Trifluoromethyl Pyridine Derivative | Structure | <5 | Antidepressant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.